molecular formula C19H17N5O2 B13042339 Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate

Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate

Cat. No.: B13042339
M. Wt: 347.4 g/mol
InChI Key: YRHVVLYXOSRUGP-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate typically involves multiple steps, including the formation of the pyrazole and imidazopyridine rings, followed by their fusion and subsequent esterification. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-4-amine, which is then reacted with various reagents to form the imidazopyridine core. The final step involves esterification with methyl benzoate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-yl]ethanone: Shares a similar heterocyclic structure but with different functional groups.

    Indole derivatives: Commonly used in medicinal chemistry with similar bioactive properties.

    Pyrazole derivatives: Known for their wide range of biological activities .

Uniqueness

Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate stands out due to its unique combination of pyrazole and imidazopyridine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-methyl-5-[2-(1-methylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl]benzoate

InChI

InChI=1S/C19H17N5O2/c1-11-4-5-12(8-15(11)19(25)26-3)14-6-7-20-18-16(14)22-17(23-18)13-9-21-24(2)10-13/h4-10H,1-3H3,(H,20,22,23)

InChI Key

YRHVVLYXOSRUGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C3C(=NC=C2)N=C(N3)C4=CN(N=C4)C)C(=O)OC

Origin of Product

United States

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